molecular formula C5H4ClFN2O B1590447 2-Chloro-5-fluoro-4-methoxypyrimidine CAS No. 37554-70-4

2-Chloro-5-fluoro-4-methoxypyrimidine

Cat. No. B1590447
CAS RN: 37554-70-4
M. Wt: 162.55 g/mol
InChI Key: HLVJKADQILYNGE-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methoxypyrimidine, also known as 2CFM, is an important synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 199.58 g/mol and a melting point of 125-126°C. 2CFM has been used in the synthesis of various pyrimidine derivatives and is also known for its antibacterial properties.

Scientific Research Applications

  • Specific Scientific Field: Cancer Biology
  • Summary of the Application: 2-Chloro-5-fluoro-4-methoxypyrimidine is a type of fluorinated pyrimidine (FP). FPs are used in the treatment of cancer, with 5-Fluorouracil (5-FU) being the most widely used FP, treating over 2 million cancer patients each year .
  • Methods of Application or Experimental Procedures: The methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes, are reviewed to study 5-FU metabolism and biodistribution . Methods for preparing RNA and DNA substituted with FPs for biophysical and mechanistic studies are also reviewed .
  • Results or Outcomes: New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .

properties

IUPAC Name

2-chloro-5-fluoro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVJKADQILYNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543075
Record name 2-Chloro-5-fluoro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-methoxypyrimidine

CAS RN

37554-70-4
Record name 2-Chloro-5-fluoro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoro-4-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-Dichloro-5-fluoropyrimidine (515 mg, 3.08 mmol) was weighed into a 150 mL RBF, and was suspended in THF (5.0 mL). The stirring suspension was cooled to −10° C. NaOMe (250 mg, 4.63 mmol) was added in one portion at −10° C. An additional 0.5 eq of NaOMe were added and the suspension was stirred at RT for 21 h. The suspension was diluted with MeOH, and the solvents were removed in vacuo. The crude material was purified by flash chromatography (eluting with 100% DCM) to give 2-chloro-5-fluoro-4-methoxypyrimidine (37 mg, 0.228 mmol, 7.38%) as an amorphous white solid. MS (ESI, pos. ion) m/z: 162.9 (M+1). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.60 (d, J=2.7 Hz, 1H), 4.04 (s, 3H).
Quantity
515 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of sodium (450 mg, 19 mmol) in methanol (20 mL) was added a solution of 2,4-dichloro-5-fluoropyrimidine (3.25 g, 19 mmol) in methanol (10 mL). The reaction mixture was stirred at room temperature overnight before being partitioned between water and diethyl ether. The organic phase was separated, washed with brine and evaporated to dryness to give the title compound as an orange oil (80%), which was used in the next step without further purification.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-fluoro-4-methoxypyrimidine
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Citations

For This Compound
6
Citations
GJ Durr - Journal of Medicinal Chemistry, 1965 - ACS Publications
Since the synthesis of 5-fluorouracil by Duschinsky, Pleven, and Heidelberger2 this compound has attacted (1)(a) Supportedlargely by a Michigan Cancer Foundation Grant,(b) …
Number of citations: 11 pubs.acs.org
H Wada, L Cheng, J Jiang, Z Jiang, J Xie, T Hu… - Tetrahedron …, 2012 - Elsevier
… To a stirred solution of 2-chloro-5-fluoro-4-methoxypyrimidine (16.0 g, 98.8 mmol) and phenylamine (13.8 g, 141.8 mmol) in 1,4-dioxane (500 ml) was added Cs 2 CO 3 (97.8 g, 296.3 …
Number of citations: 4 www.sciencedirect.com
M GACEK, K UNDHEIM - Acta Chem. Scand., Ser. B, 1985 - actachemscand.org
… 2-Chloro-5-fluoro-4-methoxypyrimidine 8. 0.9 M Methanolic sodium methoxide was added dropwise with stirring to a solution of 2,4-dichloro-5-fluoropyrimidine 6 (54 mmol) in methanol …
Number of citations: 8 actachemscand.org
EV Brown, AF Smetana… - Journal of Medicinal …, 1965 - ACS Publications
252 Notes Vol. S ide, 20 ml., was added to a cooled (0), stirred solution of 6.50 g.(17.0 mmoles) of the amineIVb in 25 ml. of glacial acetic acid. Tlie mixture was allowed to-warm to room …
Number of citations: 4 pubs.acs.org
M Mandal, K Mitra, D Grotz, X Lin… - Journal of Medicinal …, 2018 - ACS Publications
Herein we describe structure–activity relationship (SAR) and metabolite identification (Met-ID) studies that provided insight into the origin of time-dependent inhibition (TDI) of …
Number of citations: 10 pubs.acs.org
M Mandal, Y Wu, J Misiaszek, G Li… - Journal of medicinal …, 2016 - ACS Publications
We describe successful efforts to optimize the in vivo profile and address off-target liabilities of a series of BACE1 inhibitors represented by 6 that embodies the recently validated fused …
Number of citations: 40 pubs.acs.org

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